molecular formula C11H9NO B3132884 1-(Prop-2-yn-1-yl)indolin-2-one CAS No. 37994-11-9

1-(Prop-2-yn-1-yl)indolin-2-one

Cat. No.: B3132884
CAS No.: 37994-11-9
M. Wt: 171.19 g/mol
InChI Key: FWTULBPAQCKTLY-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)indolin-2-one is a chemical compound that belongs to the indole family, which is known for its diverse biological activities. This compound features an indolin-2-one core with a prop-2-yn-1-yl substituent at the nitrogen atom. Indole derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)indolin-2-one can be synthesized through the N-alkylation of indolin-2-one with propargyl bromide. The reaction typically involves the use of a base such as sodium hydroxide in a suitable solvent like toluene under phase-transfer catalysis conditions . The reaction proceeds as follows:

  • Indolin-2-one is dissolved in toluene.
  • Propargyl bromide is added along with tetrabutylammonium bromide as a phase-transfer catalyst.
  • Sodium hydroxide is added to the mixture, and the reaction is stirred at room temperature for several hours.
  • The product is then isolated by extraction and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)indolin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions due to the presence of the alkyne group.

    Oxidation and Reduction: The indolin-2-one core can be subjected to oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Cycloaddition: Catalysts like copper(I) chloride can facilitate cycloaddition reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride are commonly employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azido or thio-substituted derivatives.

    Cycloaddition: Formation of fused ring systems.

    Oxidation: Oxidized derivatives of the indolin-2-one core.

    Reduction: Reduced forms of the indolin-2-one core.

Scientific Research Applications

1-(Prop-2-yn-1-yl)indolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, indole derivatives are known to inhibit enzymes like acetylcholine esterase, which is involved in neurological processes . The prop-2-yn-1-yl group can also participate in bioorthogonal reactions, making the compound useful in chemical biology applications .

Comparison with Similar Compounds

Uniqueness: 1-(Prop-2-yn-1-yl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

1-prop-2-ynyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-7-12-10-6-4-3-5-9(10)8-11(12)13/h1,3-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTULBPAQCKTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433709
Record name 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37994-11-9
Record name 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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